REACTION_CXSMILES
|
[CH3:1][Mg]Br.Cl[C:5]1[C:6](=[O:12])[NH:7][N:8]=[CH:9][C:10]=1[Cl:11]>CCOCC>[CH3:1][C:5]1[C:6](=[O:12])[NH:7][N:8]=[CH:9][C:10]=1[Cl:11]
|
Name
|
|
Quantity
|
189 g
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(NN=CC1Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(NN=C1)=O)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at a temperature of from 40° to 50° C. for about 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a temperature of about 15° C
|
Type
|
CUSTOM
|
Details
|
ethyl acetate:acetone =2:1, v/v), whereupon the reaction was terminated
|
Type
|
CUSTOM
|
Details
|
The reaction solution was transferred to a separating funnel
|
Type
|
ADDITION
|
Details
|
about 300 ml of a saturated sodium chloride aqueous solution was added
|
Type
|
STIRRING
|
Details
|
the mixture was vigorously shaken
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
WASH
|
Details
|
The organic layer was washed with about 200 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The brown crystals thereby obtained
|
Type
|
CUSTOM
|
Details
|
were recrystallized from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to obtain 4.54 g of the
|
Type
|
CUSTOM
|
Details
|
of from 132° to 134° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |